molecular formula C20H22F3N3O3S B2583004 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 897621-25-9

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2583004
CAS No.: 897621-25-9
M. Wt: 441.47
InChI Key: UOBOUGRWTMWGAU-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a trifluoromethyl group at the meta position and a sulfonylethyl linker connected to a 4-phenylpiperazine moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenylpiperazine sulfonyl group may contribute to receptor binding interactions, particularly with kinases or neurotransmitter receptors. Its synthesis involves coupling 3-(trifluoromethyl)benzoyl chloride with a diamine intermediate under mild conditions, followed by purification via chromatography .

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O3S/c21-20(22,23)17-6-4-5-16(15-17)19(27)24-9-14-30(28,29)26-12-10-25(11-13-26)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBOUGRWTMWGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylamine with piperazine under controlled conditions to form 4-phenylpiperazine.

    Introduction of the Sulfonyl Group: The phenylpiperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, forming 4-phenylpiperazin-1-yl sulfonyl chloride.

    Coupling with Benzamide: The final step involves the coupling of the sulfonyl chloride intermediate with 3-(trifluoromethyl)benzamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the benzamide moiety, leading to the formation of corresponding amines or alcohols.

    Substitution: The trifluoromethyl group on the benzamide ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.

    Biological Studies: It is used in studies exploring its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, aiding in the understanding of complex biochemical processes.

    Industrial Applications: Its unique chemical properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The sulfonyl group may enhance the compound’s binding affinity and selectivity, while the trifluoromethyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations in Piperazine/Benzamide Derivatives

N-(2-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3b)
  • Structure : Differs in the linker (ethoxyethyl vs. sulfonylethyl) and substituents (thiophene vs. trifluoromethyl).
  • Synthesis : Prepared via analogous coupling methods but with 1-(3-(trifluoromethyl)phenyl)piperazine, yielding 32% after chromatography .
3-Ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
  • Structure : Contains an ethynyl group and methylpiperazine substituent.
  • Methylpiperazine vs. phenylpiperazine: The former may reduce off-target interactions due to lower aromatic bulk.
  • Molecular Weight : 415.45 g/mol (vs. ~470–500 g/mol estimated for the target compound) .
N-{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}-2-(trifluoromethyl)benzamide
  • Structure : Replaces piperazine with a piperidine ring fused to pyridine.
  • Key Differences :
    • Piperidine’s reduced basicity compared to piperazine may alter pharmacokinetics (e.g., absorption, half-life).
    • Pyridine introduces hydrogen-bonding capabilities absent in the phenyl group of the target compound .
Receptor Binding and Selectivity
  • Piperazine Derivatives : Piperazine-containing compounds (e.g., 3a, 3b) are often designed for dopamine or serotonin receptor modulation. The sulfonylethyl group in the target compound may enhance selectivity for kinases like FLT3, as suggested by docking studies in .
  • Thioether vs. Sulfonyl Linkers : Compounds with thioether linkages (excluded in ) are prone to oxidation, whereas the sulfonyl group in the target compound improves metabolic stability .

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